molecular formula C12H13N3O B1347382 6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 88614-06-6

6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B1347382
CAS No.: 88614-06-6
M. Wt: 215.25 g/mol
InChI Key: HNASNFXTZJHGEG-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a methoxyphenyl substituent at the 6-position, a methyl group at the 2-position, and an amine group at the 4-position. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-14-11(7-12(13)15-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNASNFXTZJHGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292590
Record name 6-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88614-06-6
Record name NSC84005
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with acetone and ammonium acetate in the presence of a base to form an intermediate, which is then further reacted with methylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data Tables

Crystallographic Data Comparison
Compound Dihedral Angles (°) Hydrogen Bonds (Å) Reference
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)... 12.8 (phenyl), 86.1 (methoxyphenyl) N–H⋯N: 2.87 Å
N-(4-Methoxyphenyl)-6-methyl-2-phenyl... Not reported C–H⋯O: 3.09–3.10 Å
4,6-Dichloro-5-methoxypyrimidine Cl⋯N: 3.094–3.101 Å Short Cl⋯N interactions

Insights :

  • Halogen interactions (Cl⋯N) in 4,6-dichloro-5-methoxypyrimidine suggest solid-state stability enhancements .

Biological Activity

6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxyphenyl group at the 6-position and a methyl group at the 2-position. This structural configuration is pivotal for its biological activity, influencing interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies indicate that it can suppress COX-2 activity, thereby reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .
  • Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, with effective concentrations (EC50) reported as low as 2 nM in certain assays .

Biological Activity Summary

The compound's biological activities can be summarized in the following table:

Activity Description IC50/EC50 Values
COX-2 Inhibition Suppresses COX-2 enzyme activity, reducing inflammatory mediatorsIC50 = 0.04 μM
Anticancer Induces apoptosis in cancer cells; effective against various cell linesEC50 = 2 nM
Antimicrobial Exhibits antibacterial and antifungal properties in preliminary studiesMIC = 16 μg/mL
Anti-inflammatory Reduces edema in animal models; effective in carrageenan-induced modelsNot specified

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that this compound effectively inhibits the growth of several cancer cell lines, including HeLa and MCF-7. The compound was noted for its ability to modulate cellular pathways involved in proliferation and apoptosis .
  • In Vivo Studies : Animal model experiments have demonstrated that the compound can reduce inflammation significantly when administered at optimized dosages. For instance, it showed promising results in carrageenan-induced paw edema tests, indicating its potential use as an anti-inflammatory agent .
  • Structure-Activity Relationship (SAR) : The modification of substituents on the pyrimidine core has been explored to enhance biological activity. Variants with different functional groups have been synthesized and evaluated for their effects on COX inhibition and anticancer properties .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for 6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine, and what key intermediates are involved? Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves refluxing a chlorinated pyrimidine precursor (e.g., 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine) with an amine (e.g., 4-(trifluoromethyl)aniline) in chloroform. The reaction is stirred for 5 hours, followed by extraction, drying, and purification via column chromatography (silica gel, CHCl₃ eluent) . Key intermediates include the chloromethyl precursor and the substituted aniline.

Advanced Question: Q. How can reaction conditions (solvent, temperature, stoichiometry) be optimized to improve yield and reduce byproducts? Methodological Answer: Optimization requires systematic variation of parameters:

  • Solvent: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to chloroform.
  • Temperature: Controlled reflux (e.g., 60–80°C) minimizes thermal degradation.
  • Stoichiometry: A 1.2:1 molar ratio of amine to chlorinated precursor ensures complete substitution while avoiding excess reagent accumulation.
    Use techniques like HPLC or GC-MS to monitor reaction progress and identify byproducts (e.g., unreacted intermediates or dimerization products) .

Structural Characterization

Basic Question: Q. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound? Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyrimidine/aryl regions).
  • X-ray Crystallography: Resolves bond angles (e.g., C–N–C ~120°) and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing the crystal lattice) .

Advanced Question: Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and predicted structural data? Methodological Answer: Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model molecular geometry and compare it with X-ray data. For example:

  • Bond Lengths: Discrepancies >0.02 Å may indicate incomplete electron correlation in DFT models .
  • Hydrogen Bonding: Compare computed interaction energies (e.g., N–H⋯N) with crystallographic distances (e.g., 2.8–3.0 Å) .

Biological Activity Evaluation

Basic Question: Q. What in vitro assays are suitable for screening the antimicrobial activity of this compound? Methodological Answer:

  • Agar Diffusion: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • MIC Determination: Use broth microdilution (concentration range: 1–256 µg/mL) to quantify inhibitory effects .

Advanced Question: Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency? Methodological Answer:

  • Substituent Variation: Modify the methoxyphenyl group (e.g., replace with electron-withdrawing groups) to assess impact on bioactivity.
  • Pharmacophore Modeling: Identify critical moieties (e.g., pyrimidine core, methoxy group) using docking simulations (e.g., AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase) .

Computational Modeling

Advanced Question: Q. How can hybrid DFT functionals improve the accuracy of electronic property predictions for this compound? Methodological Answer: Hybrid functionals (e.g., B3LYP) incorporate exact exchange to better predict:

  • HOMO-LUMO Gaps: Compare with experimental UV-Vis data (e.g., λmax ~270–300 nm).
  • Charge Distribution: Atomic charges calculated via Mulliken analysis guide reactivity predictions (e.g., nucleophilic attack at C4) .

Handling Data Contradictions

Advanced Question: Q. How should researchers address conflicting crystallographic and spectroscopic data (e.g., unexpected dihedral angles or peak splitting)? Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR/IR data with X-ray results. For example, if crystallography shows a planar methoxyphenyl group but NMR indicates free rotation, consider temperature-dependent NMR to probe dynamic effects.
  • Dynamic Simulations: Molecular dynamics (MD) can model conformational flexibility (e.g., rotation of the methoxy group at 300 K) .

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